

Bcl-2-IN-14 structure-activity relationship

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Compound Focus: Bcl-2-IN-14

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Structural Principles of Bcl-2 Inhibitors

The design of potent Bcl-2 inhibitors often starts with a core structure that mimics the BH3 domain of pro-apoptotic proteins, allowing them to occupy the hydrophobic groove of anti-apoptotic Bcl-2 family proteins [1] [2]. The table below summarizes the structural features and activity data for several key inhibitors from the research literature.

Table 1: Representative Bcl-2 Inhibitors and Their Biological Activity

Compound Name / Identifier	Core Structure / Key Features	Target Profile (K _i)	Cellular Activity (IC ₅₀)	Key SAR Insights
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| **Compound 12** [1] | 4,5-Diphenyl-1H-pyrrole-3-carboxylic acid | Bcl-2: < 0.6 nM Bcl-xL: < 1 nM | H146: 61 nM H1417: 93 nM H1963: 19 nM | Lead compound; crystal structure with Bcl-xL at 1.4 Å resolution informed further optimization. | | **Compound 14** [1] | Optimized from Compound 12 | Bcl-2: < 0.6 nM Bcl-xL: < 1 nM | H146: 8.1 nM H1417: 17.7 nM H1963: 4.5 nM | One of the most potent compounds; induces apoptosis at 10 nM; achieves strong antitumor activity *in vivo*. | | **Compound 15** [1] | Optimized from Compound 12 | Bcl-2: < 0.6 nM Bcl-xL: < 1 nM | H146: 3.0 nM H1417: 3.4 nM H1963: 1.9 nM | Most potent cellular activity in the series; robust apoptosis inducer. | | **ABT-737 / Navitoclax** [1] [2] | Early clinical inhibitors | Bcl-2, Bcl-xL, Bcl-w (nM affinity) | Potent in functional assays | Tethering strategies from these inhibitors were used to design more potent compounds like **9** and **10**. | | **HA14-1** [3] | Non-peptidic, small

molecule (MW 409) | Binds Bcl-2 surface pocket | Induces apoptosis in HL-60 cells | Discovered via computer-aided screening; early probe, demonstrates feasibility of targeting Bcl-2. |

A primary strategy in optimizing these inhibitors is **molecular tethering**, which combines fragments that occupy adjacent sub-pockets within the Bcl-2 hydrophobic groove. For instance, designing compound **9** by tethering the core of compound **8** with a portion of ABT-737 significantly improved affinity [1]. Subsequent removal of a carbonyl group in the linker (yielding compound **10**) further enhanced binding to Bcl-2, demonstrating the critical role of linker flexibility and composition [1].

Experimental Methodologies for Profiling Bcl-2 Inhibitors

The data in Table 1 is generated through standardized experimental protocols. Here are the key methodologies used for evaluating Bcl-2 inhibitors.

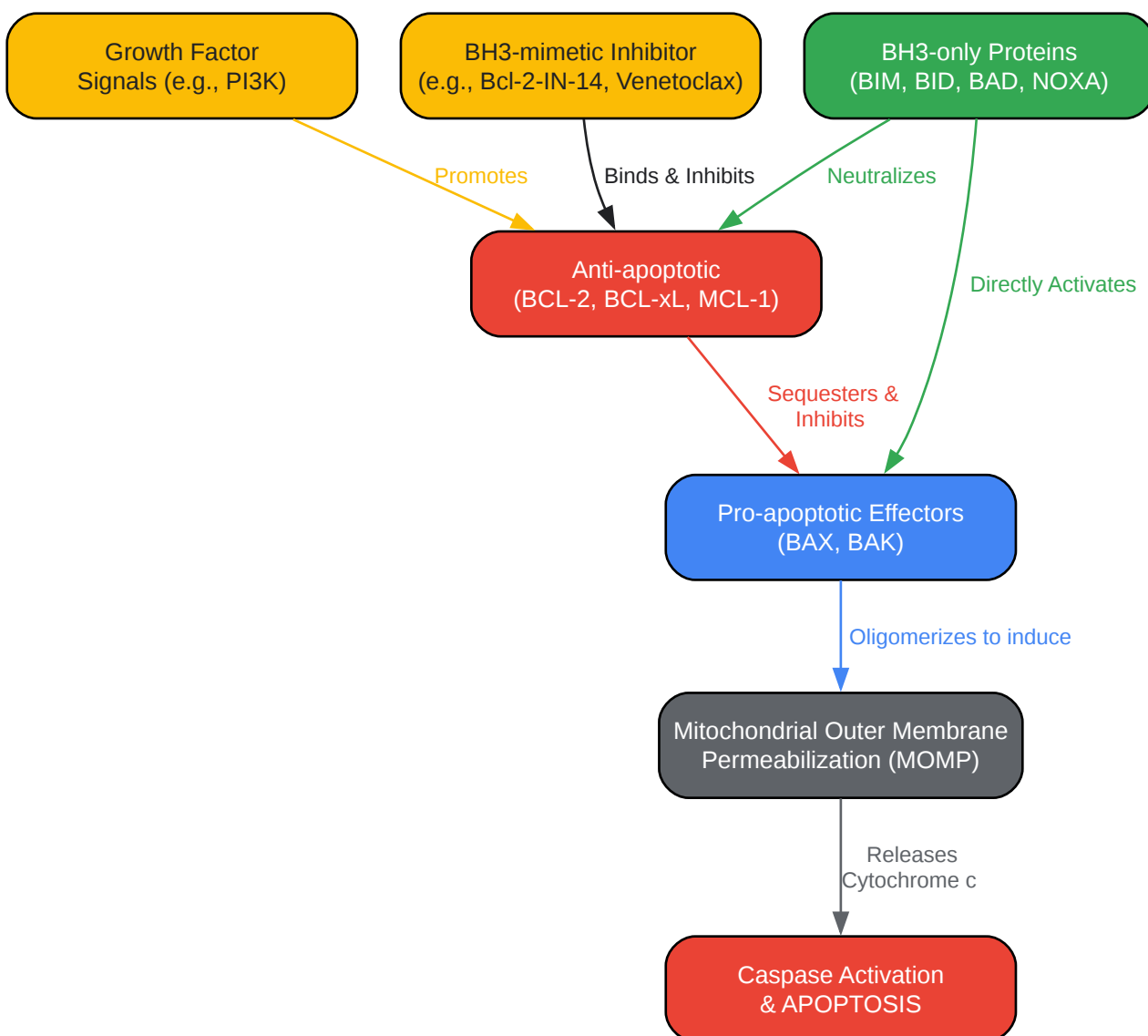
Table 2: Key Experimental Protocols for Bcl-2 Inhibitor Evaluation

Method	Application	Protocol Summary
Fluorescence Polarization (FP) Competition Assay [1]	Binding Affinity (K _i , IC ₅₀)	Measures displacement of a fluorescently labeled peptide (e.g., from BIM) from Bcl-2 proteins. Serial compound dilutions are incubated with protein and tracer. K _i values are calculated from IC ₅₀ data.
Cell Viability Assays (MTT / CellTiter-Glo) [1] [4]	Cellular Potency (IC ₅₀)	Measures metabolic activity or ATP content as a proxy for cell health. Cells are treated with compound for a set duration (e.g., 72 hours).
Apoptosis Assays (Caspase Activation) [3]	Mechanism of Action	Detects activation of caspase-9 and caspase-3 via immunoblotting, confirming induction of the intrinsic apoptotic pathway.
X-ray Crystallography [1]	Structure-Based Design	Determines high-resolution structure of inhibitor-Bcl-xL/BCL-2 complex (e.g., 1.4 Å). Reveals atomic interactions for rational design.

Bcl-2 Protein Family and Inhibitor Mechanism

Bcl-2 family proteins are crucial regulators of mitochondrial apoptosis. The founding member, **BCL-2**, was discovered through its involvement in the t(14;18) chromosomal translocation in follicular lymphoma [5]. The family is divided into pro-survival members (like Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members [2].

The following diagram illustrates how Bcl-2 inhibitors and other cellular signals integrate to regulate the mitochondrial pathway of apoptosis.



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The balance between these factions determines cell fate. **BH3-mimetic** small molecules like **Bcl-2-IN-14** mimic the function of BH3-only proteins by binding to the hydrophobic groove of pro-survival proteins, thereby displacing pro-apoptotic proteins and triggering apoptosis [2].

Future Research Directions

- **Explore Resistance Mechanisms:** Research shows that resistance to Bcl-2 inhibitors can arise through upregulation of other anti-apoptotic family members like MCL-1 and BCL-xL [4]. Future SAR studies could focus on designing dual inhibitors or combination therapies.
- **Leverage Public Databases:** For specific compounds, searching specialized chemical databases (like PubChem) by their structure or canonical SMILES may yield more direct SAR data.

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